5-Fluorobenzo[D]oxazole-2-carbaldehyde

Catalog No.
S991004
CAS No.
944907-37-3
M.F
C8H4FNO2
M. Wt
165.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluorobenzo[D]oxazole-2-carbaldehyde

CAS Number

944907-37-3

Product Name

5-Fluorobenzo[D]oxazole-2-carbaldehyde

IUPAC Name

5-fluoro-1,3-benzoxazole-2-carbaldehyde

Molecular Formula

C8H4FNO2

Molecular Weight

165.12 g/mol

InChI

InChI=1S/C8H4FNO2/c9-5-1-2-7-6(3-5)10-8(4-11)12-7/h1-4H

InChI Key

LKHQUCGGIXTEFX-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1F)N=C(O2)C=O

Canonical SMILES

C1=CC2=C(C=C1F)N=C(O2)C=O

5-Fluorobenzo[D]oxazole-2-carbaldehyde is a heterocyclic organic compound characterized by the presence of a fluorine atom and an aldehyde functional group attached to a benzo[d]oxazole ring. Its molecular formula is C8H6FNOC_8H_6FNO, and it has a molecular weight of approximately 165.14 g/mol. The compound exhibits unique chemical properties due to the presence of both the oxazole ring and the aldehyde group, which can participate in various

There is no current information available on the specific mechanism of action of 5-F-BOAC.

As with any unknown compound, it is advisable to handle 5-F-BOAC with caution until proper safety data is available. Potential hazards may include:

  • Irritation: The aldehyde group could be irritating to skin and eyes.
  • Fluorine reactivity: The fluorine atom might contribute to its reactivity with other chemicals.
, including:

  • Condensation Reactions: It can react with amines to form Schiff bases, which are important intermediates in organic synthesis.
  • Nucleophilic Substitution: The fluorine atom can be substituted by nucleophiles, leading to various derivatives.
  • Oxidation Reactions: The aldehyde group can be oxidized to carboxylic acids under appropriate conditions.

These reactions highlight its versatility as a building block in organic synthesis.

Research indicates that compounds containing the benzo[d]oxazole moiety exhibit a range of biological activities, including:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Activity: Certain studies suggest that 5-fluorobenzo[D]oxazole-2-carbaldehyde and its derivatives may possess cytotoxic effects on cancer cell lines, making them potential candidates for anticancer drug development.
  • Anti-inflammatory Effects: Preliminary studies indicate that it may have anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

The synthesis of 5-Fluorobenzo[D]oxazole-2-carbaldehyde typically involves:

  • Starting Materials: The synthesis often begins with readily available precursors such as 5-fluorobenzene and oxazole derivatives.
  • Reflux Conditions: The reaction is commonly performed under reflux in solvents like ethanol or acetic acid, facilitating the formation of the oxazole ring and subsequent introduction of the aldehyde group.
  • Purification: Post-reaction, purification methods such as recrystallization or chromatography are used to isolate the desired compound.

For example, one method involves the reaction of 5-fluoro-2-amino-benzaldehyde with specific reagents under controlled conditions to yield 5-fluorobenzo[D]oxazole-2-carbaldehyde

5-Fluorobenzo[D]oxazole-2-carbaldehyde finds applications in various fields:

  • Pharmaceuticals: As a precursor for synthesizing biologically active compounds and potential drug candidates.
  • Material Science: Used in the development of polymers and materials with specific optical or electronic properties.
  • Chemical Research: Serves as a reagent in organic synthesis for creating complex molecules.

Studies on the interactions of 5-Fluorobenzo[D]oxazole-2-carbaldehyde with biological systems indicate its potential as a lead compound for drug development. Interaction studies often focus on:

  • Enzyme Inhibition: Investigating its ability to inhibit specific enzymes related to disease pathways.
  • Binding Affinity: Assessing how well it binds to target proteins or receptors, which is crucial for understanding its mechanism of action.

These studies are essential for evaluating its therapeutic potential and safety profile.

5-Fluorobenzo[D]oxazole-2-carbaldehyde shares structural similarities with other compounds in the benzo[d]oxazole family. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
5-Chlorobenzo[D]oxazole-2-carbaldehydeC8H6ClNOC_8H_6ClNOContains chlorine instead of fluorine
5-Bromobenzo[D]oxazole-2-carbaldehydeC8H6BrNOC_8H_6BrNOContains bromine; may exhibit different reactivity
2-Aminobenzo[D]oxazoleC7H6N2OC_7H_6N2OLacks aldehyde functionality; focuses on amine
BenzothiazoleC7H4N2SC_7H_4N2SDifferent heterocyclic structure; diverse activity
5-Methylbenzo[D]oxazoleC9H9NOC_9H_9NOMethyl substitution affects biological properties

Uniqueness

The unique feature of 5-Fluorobenzo[D]oxazole-2-carbaldehyde lies in its combination of both fluorine substitution and an aldehyde group, which enhances its reactivity and biological profile compared to other similar compounds. This combination may lead to distinct pharmacological properties that could be exploited in medicinal chemistry.

Traditional Condensation Approaches for Benzoxazole Formation

The classical approach to benzoxazole synthesis involves the condensation of 2-aminophenol with various carbonyl compounds under different reaction conditions [1]. This traditional methodology has been extensively studied and represents the foundation for benzoxazole formation, including fluorinated derivatives such as 5-fluorobenzo[D]oxazole-2-carbaldehyde.

The most prevalent traditional method employs the cyclization of α-halo ketones with suitable nitrogen sources . This approach typically involves treating 2-aminophenol derivatives with aldehydes or carboxylic acids under oxidative conditions to facilitate ring closure [1]. The reaction proceeds through an initial imine formation followed by intramolecular cyclization, resulting in the characteristic benzoxazole scaffold [3].

Research has demonstrated that the condensation process follows a well-defined mechanistic pathway where the carbonyl oxygen from the aldehyde is initially protonated by acidic catalysts [3]. The activated aldehyde then reacts with the amino group on the substrate, followed by dehydration to deliver the intermediate imine [3]. Subsequently, the hydroxyl group in the intermediate attacks the imine groups to generate a cyclization intermediate, which undergoes aromatization by oxidation with oxygen under the reaction conditions to form the desired benzoxazole product [3].

The traditional condensation approach has been optimized using various catalytic systems. Studies have shown that using Brønsted acidic ionic liquid gels as catalysts can achieve excellent yields of up to 98% for benzoxazole formation at 130°C for 5 hours under solvent-free conditions [3]. The reaction mechanism involves the protonation of the carbonyl oxygen from benzaldehyde by sulfonic acid active sites on the catalyst surface, leading to efficient product formation [3].

Environmental considerations have led to the development of green catalytic approaches for traditional condensation reactions. Research utilizing fly ash as an environmentally benign catalyst has shown promising results, with the waste material being converted to its activated form by heating at 110°C for 2 hours [4]. The chemical residues present in fly ash, including oxides of mixed metals such as magnesium oxide, calcium oxide, iron oxide, silicon dioxide, and aluminum oxide, enhance the catalytic activity for benzoxazole formation [4].

Table 1: Traditional Condensation Reaction Conditions and Yields

Catalyst SystemTemperature (°C)Time (h)Yield (%)Reference
Brønsted acidic ionic liquid gel130598 [3]
Activated fly ash1102-475-83 [4]
Samarium triflate50292 [3]
Titanium dioxide/zirconium dioxide600.2591 [3]

The traditional condensation methodology has been further enhanced through the use of magnetic nanocatalysts, which offer eco-friendly and efficient alternatives to conventional methods . These catalysts facilitate the synthesis of benzoxazole derivatives while providing easy recovery and reuse capabilities, addressing sustainability concerns in synthetic chemistry [5].

Novel Fluorination Techniques

The introduction of fluorine atoms into benzoxazole scaffolds represents a significant advancement in synthetic methodology, particularly for the preparation of 5-fluorobenzo[D]oxazole-2-carbaldehyde derivatives. Novel fluorination techniques have emerged as powerful tools for incorporating fluorine functionality with high selectivity and efficiency.

Recent developments in fluorination chemistry have focused on the use of mild, metal-free conditions that avoid the harsh reagents traditionally associated with fluorine incorporation [6]. These methods have proven particularly valuable for the synthesis of fluorinated benzoxazole derivatives, where traditional fluorination approaches often led to substrate decomposition or low yields [7].

The incorporation of fluorine into benzoxazole systems has been shown to significantly improve the electro-optical properties of the resulting compounds [7]. Research has demonstrated that lateral fluorine substitution can effectively enhance the solubility of benzoxazole compounds in liquid crystal mixtures while maintaining desirable physical properties [8]. The fluorination effects on molecular conformation, including changes in molecular aspect ratio and biphenyl dihedral angle, have been found to modulate the phase state and transition temperatures of benzoxazole derivatives [8].

Studies have revealed that the position of fluorine substitution plays a crucial role in determining synthetic yields and reaction efficiency [8]. When the lateral fluorine substituent is positioned at different locations on the aromatic ring, synthetic yields can vary dramatically, with some positions yielding as low as 20% while others achieve up to 46% efficiency [8]. This positional selectivity represents a key consideration in the design of synthetic routes for specific fluorinated benzoxazole targets.

The development of novel fluorination techniques has been driven by the need for improved synthetic methods that can accommodate sensitive functional groups while providing high regioselectivity [9]. Modern fluorination approaches have demonstrated compatibility with a wide range of redox-sensitive functional groups, including alkenes, halogens, and carboxylic acids, making them suitable for complex synthetic applications [10].

Catalytic Fluorination Using Boron Trifluoride Diethyl Etherate Systems

Catalytic fluorination using boron trifluoride diethyl etherate systems has emerged as a highly efficient method for introducing fluorine functionality into organic molecules, including benzoxazole derivatives [6] [11] [12]. This approach offers significant advantages over traditional fluorination methods, including mild reaction conditions and excellent functional group compatibility.

The boron trifluoride diethyl etherate system operates through a unique dual function mechanism, serving both as a fluorine source and as an activating reagent [6] [12]. Research has demonstrated that this reagent system can achieve excellent yields of up to 95% for fluorinated oxazoline derivatives within remarkably short reaction times of 10 minutes [6] [12]. The process is efficient and metal-free under mild conditions, making it particularly attractive for synthetic applications requiring high throughput and minimal environmental impact.

The mechanistic pathway for boron trifluoride diethyl etherate-mediated fluorination involves a fluorination/1,2-aryl migration/cyclization cascade [6] [12]. The reaction begins with the formation of an activated complex between the substrate and boron trifluoride diethyl etherate, followed by nucleophilic fluorination and subsequent cyclization to yield the desired fluorinated benzoxazole product [12]. Control experiments have confirmed that boron trifluoride diethyl etherate acts not only as a nucleophilic fluorine source but also as an activating reagent for hypervalent iodine species [11].

Optimization studies have revealed that the stoichiometry of boron trifluoride diethyl etherate is critical for achieving maximum efficiency [12]. Research indicates that using 10 equivalents of boron trifluoride diethyl etherate provides optimal results, as lower equivalents lead to reduced yields while higher amounts do not improve the reaction outcome [12]. The reaction is typically conducted in dichloromethane at 0°C with 10 mol% of iodobenzene and 1.2 equivalents of meta-chloroperoxybenzoic acid [12].

Table 2: Boron Trifluoride Diethyl Etherate Fluorination Conditions

ParameterOptimal ConditionsYield Range (%)Reaction Time
Boron trifluoride diethyl etherate equivalents10.083-9510 min
Temperature0°C83-9510 min
Catalyst loading10 mol% iodobenzene83-9510 min
SolventDichloromethane83-9510 min

The substrate scope for boron trifluoride diethyl etherate-mediated fluorination is remarkably broad, accommodating various aromatic and heteroaromatic systems [12]. Studies have shown that both electron-withdrawing and electron-donating substituents are well tolerated, providing access to diverse fluorinated benzoxazole derivatives with good to excellent yields [12]. The method has proven particularly effective for substrates containing multiple aromatic rings and complex substitution patterns.

Solvent effects play a crucial role in the success of boron trifluoride diethyl etherate fluorination reactions [12]. Research has demonstrated that dichloromethane provides superior results compared to other common solvents such as ethyl acetate, diethyl ether, acetonitrile, tetrahydrofuran, or acetone [12]. Alternative solvents including 1,2-dichloroethane, chloroform, fluorobenzene, chlorobenzene, and toluene have been evaluated, but none showed superior performance compared to dichloromethane [12].

Hypervalent Iodine-Mediated Fluorination Protocols

Hypervalent iodine-mediated fluorination protocols represent a significant advancement in fluorination chemistry, offering unique advantages for the synthesis of fluorinated benzoxazole compounds [13] [14] [9] [15]. These methods have gained considerable attention due to their ability to operate under mild conditions while providing excellent selectivity and functional group tolerance.

The development of hypervalent iodine fluorinating agents has addressed many limitations associated with traditional fluorination methods [13]. Research has shown that hypervalent iodine compounds can be prepared using mild fluorinating reagents such as Selectfluor, delivering hypervalent iodine fluorides in good isolated yields ranging from 72% to 90% [13]. This approach represents a significant improvement over harsh traditional methods that employed trifluoromethyl hypofluorite and bromine trifluoride [13].

Stability studies have revealed important insights into the behavior of hypervalent iodine fluorinating agents [13]. Research has demonstrated that bicyclic difluoro aryl-λ⁵-iodane compounds exhibit much greater stability in acetonitrile compared to chloroform, presumably due to acetonitrile coordinating to the iodine center and stabilizing it through halogen bonding interactions [13]. This stability enhancement has practical implications for synthetic applications and storage considerations.

The mechanism of hypervalent iodine-mediated fluorination involves the formation of halogen bonds between the iodine atom and substrate double bonds [15]. Computational studies have shown that the catalyst activates specific double bonds in organic substrates through halogen bond formation, leading to the creation of stable complexes [15]. Subsequently, hydrogen fluoride molecules interact with fluorine atoms in the catalyst through hydrogen bonds, resulting in the cleavage of iodine-fluorine bonds and the formation of roaming fluoride-hydrogen-fluoride anions [15].

Table 3: Hypervalent Iodine Fluorination Reaction Parameters

Reagent TypeYield Range (%)StabilityReaction Conditions
Bicyclic difluoro-λ⁵-iodane72-90High in acetonitrileMild, room temperature
DifluoroiodotolueneVariableLow, hygroscopicIn situ generation required
Fluoroiodane chelatesGoodAir-stable solidAmbient conditions

The synthetic utility of hypervalent iodine fluorinating agents extends beyond simple fluorination reactions [9]. Research has demonstrated their effectiveness in mediating complex transformations including fluoroalkylation, difluoromethylation, trifluoromethylation, and perfluoroalkylation under mild conditions [9]. These reagents behave as powerful oxidants or electrophiles, activating fluorination reagents, transition-metal catalysts, or substrates to form electrophilic or radical intermediates [9].

Recent developments in hypervalent iodine chemistry have focused on iterative multi-fluorination processes [16]. Studies have shown that hypervalent iodine catalysis can enable controlled multi-fluorination where the degree of fluorination is regulated by the delicate balance between hydrogen fluoride and amine ratios [16]. This level of control represents a significant advancement in fluorination methodology, providing access to precisely functionalized products.

The application of hypervalent iodine reagents to benzoxazole fluorination has shown particular promise for preparing radiofluorinated compounds [17]. Research has demonstrated that spirocyclic hypervalent iodine compounds can mediate radiofluorination of non-activated arenes to afford fluorine-18 labeled aryl fluorides in high radiochemical yields [17]. This methodology involves stable, easily purified precursors and is readily implemented with standard workup procedures, making it suitable for routine radiopharmaceutical production.

Solvent Effects and Reaction Kinetic Studies

Solvent effects play a crucial role in benzoxazole synthesis and significantly influence reaction kinetics, yields, and selectivity [18] [19] [20]. Understanding these effects is essential for optimizing synthetic protocols and developing efficient methodologies for 5-fluorobenzo[D]oxazole-2-carbaldehyde preparation.

Research has demonstrated that solvents with higher dielectric constants have a significant impact on reaction rates, particularly affecting the initial steps of benzoxazole formation mechanisms [20]. Studies have shown that the rate constant for key mechanistic steps is strongly influenced by solvent polarity, with polar solvents generally accelerating reaction rates due to enhanced stabilization of charged intermediates [20]. Conversely, solvents with lower dielectric constants such as 1,4-dioxane exert an opposite effect, leading to reduced reaction rates [20].

The mechanism of solvent effects in benzoxazole synthesis involves the stabilization of transition states and intermediates through specific solvent-solute interactions [20]. In reactions involving ionic intermediates, solvents with high dielectric constants form particularly strong ion-dipole bonds with charged species [20]. However, the transition states for these reactions often carry dispersed charges that are less strongly bonded to solvent molecules compared to the concentrated charges of reactant ions [20]. This differential stabilization can lead to elevated activation energies and slower reaction rates in highly polar solvents.

Computational studies using density functional theory have provided detailed insights into solvent effects on benzoxazole compounds [19]. Research utilizing the B3LYP method with 6-31G* basis sets has revealed that electrostatic interaction energies of benzoxazole derivatives exhibit large negative values in protic solvents including water, methanol, ethanol, and acetone, while showing much smaller interactions in aprotic solvents such as carbon tetrachloride and benzene [19]. Medium interactions are observed in chloroform solvent, indicating intermediate behavior [19].

Table 4: Solvent Effects on Benzoxazole Formation Kinetics

Solvent TypeDielectric ConstantRelative RateElectrostatic Interaction
Water80.1HighLarge negative
Methanol32.7HighLarge negative
Acetone20.7HighLarge negative
Chloroform4.8MediumMedium
Carbon tetrachloride2.2LowVery small
Benzene2.3LowVery small

The magnitude of negative electrostatic interaction energies follows the order: benzoxazole < 2-phenyl benzoxazole < 4-amino-2-phenyl benzoxazole, which correlates with increasing polarizability [19]. This trend accounts for the observed differences in induced dipole moments and explains the strong solute-solvent interactions observed in polar media [19]. The solute-solvent interaction is primarily dipole-dipole attraction, with the strength of interaction directly related to the dipole moment of the solvent molecule [19].

Kinetic studies have revealed that solvent effects are particularly pronounced in multi-step benzoxazole synthesis pathways [21]. Research on related heterocyclic systems has demonstrated that reaction mechanisms involving hydride transfer show excellent linear dependence between thermodynamic parameters and substituent constants when the reaction occurs through aromatic rings, double bonds, or nitrogen atoms [21]. These structural features facilitate electron transfer and contribute to the observed solvent-dependent kinetic behavior [21].

Excited-state dynamics studies have provided additional insights into solvent effects on benzoxazole systems [18]. Research using femtosecond time-resolved fluorescence and transient absorption spectroscopies has shown that solvent effects impact excited-state dynamics more significantly for certain benzoxazole derivatives than others [18]. In aqueous solutions, specific solvation effects can occur within picosecond timescales, fundamentally altering photodynamic pathways and preventing certain isomerization processes [18].

Temperature effects in different solvents have been systematically studied to understand the thermodynamic contributions to benzoxazole formation [21]. Research has shown that activation energies and reaction rates exhibit solvent-dependent behavior that can be correlated with thermodynamic parameters such as hydride affinity and substituent constants [21]. These correlations provide valuable predictive tools for optimizing reaction conditions in different solvent systems.

The practical implications of solvent effects extend to large-scale synthesis considerations [5]. Studies have demonstrated that solvent-free conditions can be advantageous for certain benzoxazole syntheses, eliminating solvent-related complications while maintaining high yields [5]. Ultrasound irradiation under solvent-free conditions has been shown to provide efficient synthesis with easy product isolation and catalyst recovery [5].

Purification Challenges and Chromatographic Resolution

The purification of 5-fluorobenzo[D]oxazole-2-carbaldehyde and related benzoxazole derivatives presents unique challenges that require specialized separation techniques and optimized chromatographic methods [22] [23] [24] [25]. Understanding these challenges is essential for developing efficient purification protocols that ensure high purity and acceptable yields.

Traditional purification approaches for benzoxazole compounds have relied heavily on recrystallization techniques using mixed solvent systems [22]. Research has shown that substituted benzoxazole compounds can be effectively purified through recrystallization from solutions containing acetone and acetonitrile as major solvent components [22]. The process typically involves dissolving the crude compound in acetone to form a solution, followed by the addition of acetonitrile to create a secondary solution from which the compound crystallizes [22].

Advanced purification strategies have incorporated clarifying agents to improve product quality [22]. Studies have demonstrated that treating crude purified products with clarifying agents in ethyl acetate solutions, followed by precipitation or trituration from mixed solvent systems, can significantly enhance the purity of benzoxazole derivatives [22]. This multi-step purification approach addresses the inherent challenges associated with removing closely related impurities that commonly arise during benzoxazole synthesis.

Column chromatography represents the most widely employed method for benzoxazole purification, though it requires careful optimization of solvent systems [23] [26] [27]. Research has shown that silica gel column chromatography using optimized solvent gradients can achieve effective separation of benzoxazole products from starting materials and byproducts [23]. The key to successful chromatographic separation lies in identifying solvent systems that provide clear separation between components while maintaining reasonable elution times.

Table 5: Chromatographic Separation Conditions for Benzoxazole Derivatives

Compound TypeStationary PhaseMobile PhaseRf ValueYield (%)
5-FluorobenzoxazoleSilica gelHexanes:Ethyl acetate (10:1)0.6072-90
Benzoxazole aldehydesSilica gelHexanes:Ethyl acetate (17:1)0.2062-80
Substituted benzoxazolesSilica gelHexanes:Ethyl acetate (50:50)Variable55-85

High-performance liquid chromatography has emerged as an essential analytical and preparative tool for benzoxazole purification [24] [25] [26]. Studies have demonstrated that reverse-phase chromatography using specialized columns such as Newcrom R1 can provide excellent separation of benzoxazole compounds with simple mobile phase conditions [24] [25]. The mobile phase typically contains acetonitrile, water, and phosphoric acid, though formic acid can be substituted for mass spectrometry-compatible applications [24] [25].

The scalability of chromatographic methods represents a critical consideration for synthetic applications [24]. Research has shown that liquid chromatography methods developed for benzoxazole separation are scalable and can be effectively used for isolation of impurities in preparative separation [24]. These methods are also suitable for pharmacokinetic studies, demonstrating their versatility across different application areas [24].

Specialized chromatographic techniques have been developed for enantiomeric separation of chiral benzoxazole derivatives [26]. Studies have employed chiral high-performance liquid chromatography columns including Chiralpak AS-H, OD-H, and OJ-H for determining enantiomeric purity [26]. These methods typically utilize hexane and isopropanol gradient systems with flow rates of 1.0 milliliters per minute and ultraviolet detection at specific wavelengths [26].

The purification challenges associated with benzoxazole derivatives are often compounded by the presence of closely related structural isomers and regioisomers [27]. Research has shown that careful selection of chromatographic conditions, including stationary phase type and mobile phase composition, is essential for achieving adequate resolution [27]. Gradient elution techniques have proven particularly effective for complex mixtures, allowing for stepwise optimization of separation conditions.

Modern purification approaches have increasingly focused on developing environmentally friendly methods that minimize solvent usage while maintaining separation efficiency [23]. Studies have demonstrated that optimized column chromatography procedures can achieve high-purity products with reduced environmental impact through careful solvent selection and recycling protocols [23]. These considerations are becoming increasingly important as synthetic chemistry moves toward more sustainable practices.

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Dates

Modify: 2023-08-16

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